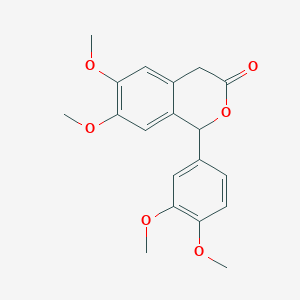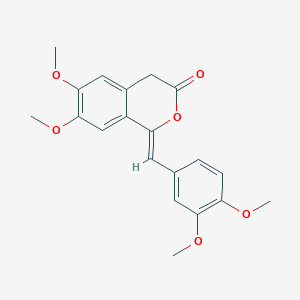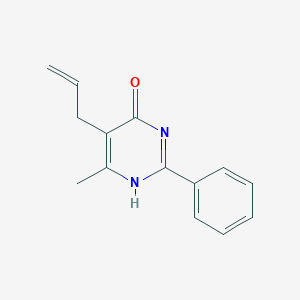
5-Allyl-6-methyl-2-phenyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Allyl-6-methyl-2-phenyl-4-pyrimidinol is a chemical compound with the molecular formula C14H14N2O . It is a pyrimidinol derivative, which is a class of compounds that contain a pyrimidine ring, which is a heterocyclic aromatic ring composed of two nitrogen atoms and four carbon atoms, and a hydroxyl group .
Scientific Research Applications
Antiviral Activity
Research on 2,4-diamino-6-hydroxypyrimidines substituted with various groups, including an allyl group, has shown that these compounds exhibit marked inhibitory activity against retrovirus replication in cell culture. Specifically, a 5-methyl derivative demonstrated significant inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting the potential of pyrimidine derivatives in antiviral research (Hocková et al., 2003).
Organic Synthesis and Chemical Transformations
- The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been explored, showcasing the versatility of pyrimidine derivatives in synthesizing heterocyclic compounds with potential biological activity (Rahmouni et al., 2014).
- Highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been reported, where the pyrimidine derivatives obtained serve as key intermediates for further organic transformations (Dos Santos et al., 2015).
Anticancer and Anti-inflammatory Agents
- A novel series of pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities, suggesting the therapeutic potential of pyrimidine derivatives in the development of new anticancer drugs (Rahmouni et al., 2016).
- Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity, indicating their potential in treating oxidative stress-related diseases (La Motta et al., 2007).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of thiopyrimidine derivatives were explored, revealing that phenyl pyrimidine derivatives possess considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Properties
IUPAC Name |
4-methyl-2-phenyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-7-12-10(2)15-13(16-14(12)17)11-8-5-4-6-9-11/h3-6,8-9H,1,7H2,2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLXQQUPPACGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthyl}-N-phenylamine](/img/structure/B376844.png)
![methyl 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376846.png)
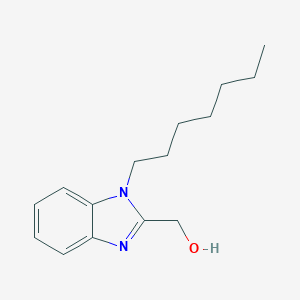
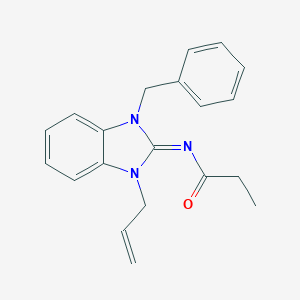
![3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one](/img/structure/B376849.png)
![1-{2-(4-bromophenyl)-9-[2-(piperidin-1-yl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376850.png)
![3-(3,4-dimethoxyphenyl)-1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376853.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376854.png)
![8-Allyl-2-phenyl-8H-1,3a,8-triaza-cyclopenta[a]indene](/img/structure/B376856.png)
![ethyl 9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376857.png)
![ethyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376858.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376860.png)
